molecular formula C19H28ClNO6 B1681328 Tnp-470 CAS No. 129298-91-5

Tnp-470

Katalognummer: B1681328
CAS-Nummer: 129298-91-5
Molekulargewicht: 401.9 g/mol
InChI-Schlüssel: MSHZHSPISPJWHW-PVDLLORBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TNP-470, auch bekannt als O-(Chloracetylcarbamoyl)fumagillol, ist ein synthetisches Analogon von Fumagillin, einem natürlich sezernierten Antibiotikum aus dem Pilz Aspergillus fumigatus Fresenius. Es ist vor allem für seine starken antiangiogenen Eigenschaften bekannt, die die Bildung neuer Blutgefäße hemmen.

Herstellungsmethoden

This compound wird durch eine Reihe von chemischen Reaktionen ausgehend von Fumagillin synthetisiert. Der Syntheseweg beinhaltet die Modifikation von Fumagillin, um eine Chloracetylcarbamoylgruppe einzuführen. Die wichtigsten Schritte umfassen:

Vorbereitungsmethoden

TNP-470 is synthesized through a series of chemical reactions starting from fumagillin. The synthetic route involves the modification of fumagillin to introduce a chloroacetylcarbamoyl group. The key steps include:

Analyse Chemischer Reaktionen

TNP-470 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um reaktive Zwischenprodukte zu bilden.

    Reduktion: Sie kann unter bestimmten Bedingungen reduziert werden, um verschiedene Derivate zu ergeben.

    Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Chloracetylgruppe.

    Hydrolyse: Die Verbindung kann hydrolysiert werden, um in ihre Bestandteile zerlegt zu werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

TNP-470 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch Hemmung der Methioninaminopeptidase-2 (MetAP-2) aus, einem Enzym, das an der Proteinsynthese beteiligt ist. Durch die Bindung an MetAP-2 verhindert this compound die Entfernung des N-terminalen Methioninrests aus neu entstehenden Polypeptiden, wodurch die Zellproliferation gehemmt wird. Zusätzlich beeinflusst this compound den Zellzyklus, indem es p21WAF1/CIP1 durch einen p53-abhängigen Mechanismus aktiviert, was zu einer Reduktion der Expression von Cyclin D-Cdk4 und Cyclin E-Cdk2 führt . Die Verbindung zielt auch auf den FGFR1/PI3K/AKT-Signalweg ab, was zu ihren antiangiogenen Wirkungen beiträgt .

Wirkmechanismus

TNP-470 exerts its effects primarily by inhibiting methionine aminopeptidase-2 (MetAP-2), an enzyme involved in protein synthesis. By binding to MetAP-2, this compound prevents the removal of the N-terminal methionine residue from nascent polypeptides, thereby inhibiting cell proliferation. Additionally, this compound affects the cell cycle by activating p21WAF1/CIP1 through a p53-dependent mechanism, leading to the reduction of cyclin D-Cdk4 and cyclin E-Cdk2 expression . The compound also targets the FGFR1/PI3K/AKT signaling pathway, contributing to its antiangiogenic effects .

Vergleich Mit ähnlichen Verbindungen

TNP-470 ist unter den Angiogenesehemmern einzigartig aufgrund seiner hohen Potenz und seines breiten Wirkungsspektrums. Ähnliche Verbindungen umfassen:

    Fumagillin: Das natürliche Antibiotikum, von dem this compound abgeleitet ist. Es hat ähnliche antiangiogene Eigenschaften, ist aber weniger potent.

    Sunitinib: Ein weiterer Angiogenesehemmer, der in der Krebstherapie eingesetzt wird. Er zielt auf mehrere Rezeptortyrosinkinasen, die am Tumorwachstum und der Angiogenese beteiligt sind.

    Sorafenib: Ein Angiogenesehemmer, der auf den RAF/MEK/ERK-Signalweg sowie auf Rezeptortyrosinkinasen abzielt.

    Axitinib: Ein potenter Angiogenesehemmer, der auf vaskuläre endotheliale Wachstumsfaktorrezeptoren abzielt.

This compound zeichnet sich durch seine spezifische Hemmung von MetAP-2 und seine Fähigkeit zur Amplifizierung der T-Zell-Aktivierung aus, was bei anderen Angiogenesehemmern nicht beobachtet wird .

Biologische Aktivität

TNP-470, an analogue of fumagillin, is a potent angiogenesis inhibitor that has garnered attention for its potential therapeutic applications in oncology. This article synthesizes diverse research findings on this compound's biological activity, focusing on its mechanisms of action, clinical implications, and effects on immune responses.

This compound primarily inhibits angiogenesis by targeting methionine aminopeptidase-2 (MetAP-2), an intracellular enzyme crucial for endothelial cell proliferation and migration. The compound has been shown to be significantly more potent than its predecessor, fumagillin, with inhibitory effects observed at picogram concentrations .

Table 1: Comparative Potency of this compound and Fumagillin

CompoundPotency (IC50)Mechanism of Action
This compoundPicogram rangeInhibition of MetAP-2
FumagillinNanogram rangeInhibition of MetAP-2

In Vitro and In Vivo Studies

This compound has demonstrated significant antiangiogenic activity in various experimental models. In vitro studies reveal that it inhibits endothelial cell proliferation and migration, while in vivo studies show reduced tumor vascularity and growth in xenograft models of breast, ovarian, prostate cancer, glioblastoma, and neurofibrosarcoma .

Key Findings from In Vivo Studies

  • Chick Embryo Chorioallantoic Membrane Assay : this compound effectively inhibited capillary tube formation.
  • Rat Dorsal Air Sac Assay : Demonstrated a reduction in vascular growth associated with tumors.
  • Xenograft Models : Systemic administration led to decreased growth and vascularity in primary tumors .

Clinical Trials

This compound has progressed through various phases of clinical trials. It entered Phase I trials for multiple cancers including Kaposi's sarcoma and renal cell carcinoma. While the drug was generally well tolerated, common side effects included fatigue and neurotoxicity . A multi-institutional study reported a 3% objective response rate in patients with metastatic renal cell carcinoma, highlighting the need for further investigation into dosing schedules that may enhance efficacy .

Table 2: Summary of Clinical Trials Involving this compound

Study TypeCancer TypePhaseResponse RateNotable Side Effects
Phase IKaposi's SarcomaI/II3%Fatigue, vertigo
Multi-Institutional StudyRenal Cell CarcinomaI3%Neurotoxicity
Phase IBreast CancerINot specifiedFatigue, dizziness

Effects on Immune System

In addition to its antiangiogenic properties, this compound has been shown to modulate immune responses. It amplifies the activation of T lymphocytes, enhancing their proliferation and cytokine production (IL-2 and IL-4) when combined with phytohemagglutinin (PHA). This suggests that this compound could potentially improve the efficacy of immune responses against tumors .

Mechanistic Insights into Immune Modulation

  • Increased Nuclear Size : this compound treatment leads to significant morphological changes in T cells, including enlarged nuclei and chromatin decondensation.
  • Transcription Factor Activation : The drug enhances the DNA-binding activity of transcription factors involved in T-cell activation such as NFAT and NF-kB .

Eigenschaften

IUPAC Name

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(2-chloroacetyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClNO6/c1-11(2)5-6-13-18(3,27-13)16-15(24-4)12(7-8-19(16)10-25-19)26-17(23)21-14(22)9-20/h5,12-13,15-16H,6-10H2,1-4H3,(H,21,22,23)/t12-,13-,15-,16-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHZHSPISPJWHW-PVDLLORBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)NC(=O)CCl)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)NC(=O)CCl)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041141
Record name o-(Chloroacetylcarbamoyl)fumagillol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129298-91-5
Record name Lodamin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129298-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Chloroacetylcarbamoylfumagillol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129298915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TNP-470
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08633
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tnp-470
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=642492
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name o-(Chloroacetylcarbamoyl)fumagillol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methyl-2-butenyl)oxyiranyl]-1-oxaspirol[2.5]oct-6-yl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TNP-470
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X47GR46481
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tnp-470
Reactant of Route 2
Tnp-470
Reactant of Route 3
Tnp-470
Reactant of Route 4
Reactant of Route 4
Tnp-470
Reactant of Route 5
Tnp-470
Reactant of Route 6
Reactant of Route 6
Tnp-470
Customer
Q & A

Q1: What is TNP-470 and what is its primary mechanism of action?

A1: this compound is a synthetic analogue of fumagillin, a fungal metabolite, and acts as a potent angiogenesis inhibitor. [, , ] It exerts its antitumor effects primarily by inhibiting the formation of new blood vessels (angiogenesis), which are essential for tumor growth and metastasis. [, ]

Q2: How does this compound inhibit angiogenesis?

A2: While the exact mechanism remains to be fully elucidated, research suggests that this compound directly targets endothelial cells, the building blocks of blood vessels. It has been shown to inhibit endothelial cell proliferation more potently than tumor cell proliferation. [, , , ] this compound also appears to interfere with the signaling pathways of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. [, , ] Specifically, this compound has been shown to prevent VEGF-induced endothelial permeability, intercellular gap formation, and ruffle formation by inhibiting the activation of the Rac1 protein. []

Q3: What other mechanisms contribute to the antitumor activity of this compound?

A4: Besides inhibiting angiogenesis, this compound has been shown to induce apoptosis (programmed cell death) in both tumor cells and endothelial cells. [, , , ] This direct cytotoxic effect on tumor cells contributes to its overall antitumor activity. Additionally, this compound can inhibit the production of certain matrix metalloproteinases (MMPs), enzymes involved in extracellular matrix degradation, which is crucial for tumor invasion and metastasis. [, ]

Q4: What is the impact of this compound on wound healing?

A5: Given its anti-angiogenic properties, this compound has been shown to delay cutaneous wound healing in mice. [, ] This effect is dose-dependent and is attributed to the inhibition of new blood vessel formation, which is crucial for the wound healing process. Interestingly, topical application of basic fibroblast growth factor (bFGF) can counteract the wound healing delay induced by this compound. []

Q5: Are there any known drug interactions with this compound?

A5: Yes, this compound has been shown to interact with certain chemotherapeutic agents, both in terms of efficacy and metabolism. For instance, combining this compound with cytotoxic drugs like cisplatin, docetaxel, gemcitabine, or 5-fluorouracil often resulted in synergistic antitumor effects in various cancer models. [1, 4, 11, 13, 18-21] This synergy is likely due to the combined effects of inhibiting angiogenesis, inducing apoptosis, and suppressing tumor cell proliferation.

Q6: Can this compound affect the pharmacokinetics of other anticancer drugs?

A8: Yes, this compound has been shown to reduce the tumor concentrations of co-administered anticancer drugs like temozolomide (TMZ) in a pharmacodynamic-mediated manner. [] This effect is attributed to the normalization of tumor vasculature by this compound, leading to decreased vascular permeability and reduced drug delivery to the tumor. This highlights the importance of understanding potential drug interactions when combining this compound with other anticancer agents.

Q7: Does this compound interact with drug-metabolizing enzymes?

A9: Yes, studies in primary cultured hepatocytes and microsomes have shown that this compound is metabolized into various metabolites. Co-administration of this compound with cyclophosphamide or Taxol altered this compound metabolism, indicating potential for metabolic drug interactions. []

Q8: What are the future directions for research on this compound?

A10: Further research is needed to fully elucidate the molecular mechanisms of action of this compound, particularly its interactions with specific signaling pathways and cellular targets. [] Developing strategies to improve its stability, solubility, and oral bioavailability is crucial for enhancing its clinical utility. [] Exploring novel drug delivery systems, such as nanoparticle encapsulation or targeted delivery approaches, could enhance its efficacy and reduce potential side effects. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.